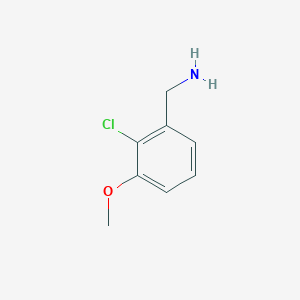

(2-Chloro-3-methoxyphenyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-3-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXBJSYXFVYKQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Kinetics in Arylmethanamine Chemistry

Pathways of Amine Functional Group Transformations

The amine moiety of (2-Chloro-3-methoxyphenyl)methanamine is a versatile functional group, serving as a nucleophilic center for a variety of chemical transformations. These reactions are fundamental to the synthesis of more complex molecular architectures.

N-Alkylation and Acylation Reactions

The primary amine of this compound readily undergoes N-alkylation and N-acylation, foundational reactions in organic synthesis for building molecular complexity.

N-Alkylation: This transformation introduces alkyl substituents onto the nitrogen atom. A common strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where a catalyst, often a transition metal complex like nickel, temporarily removes hydrogen from a primary alcohol to form an aldehyde in situ. The arylmethanamine then condenses with this aldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated secondary amine. A significant challenge in this process is controlling overalkylation, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines.

N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides provides a direct route to amide synthesis. In this nucleophilic acyl substitution, the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. A tetrahedral intermediate is formed, which then collapses, expelling a leaving group (e.g., chloride) to form the stable amide bond. These reactions are typically high-yielding and are fundamental for peptide synthesis and the creation of various functional materials.

Regioselective Nitration of the Aromatic Nucleus

Electrophilic aromatic substitution, such as nitration, on the phenyl ring of this compound is governed by the directing effects of the existing substituents: the chloro (-Cl), methoxy (B1213986) (-OCH₃), and methanamine (-CH₂NH₂) groups. The reaction typically employs a mixture of nitric acid and sulfuric acid to generate the active electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com

The directing influence of each substituent is as follows:

Methoxy group (-OCH₃): A strongly activating, ortho, para-director due to its powerful +M (mesomeric) effect, where its lone pair of electrons can be donated into the aromatic π-system. organicchemistrytutor.comwikipedia.org

Methanamine group (-CH₂NH₂): An activating, ortho, para-director. Although the amine is attached via a methylene (B1212753) spacer, the group is still considered activating.

Chloro group (-Cl): A deactivating, ortho, para-director. It withdraws electron density through its -I (inductive) effect but can donate electron density via a weaker +M effect. libretexts.orgminia.edu.eg

Position C4 (para to -OCH₃): This position is blocked by the chloro substituent.

Position C2 (ortho to -OCH₃): This position is also blocked by the chloro substituent.

Position C6 (ortho to -OCH₃): This position is sterically hindered by the adjacent methanamine group.

Position C5 (para to -Cl): This position is meta to the methoxy group.

Considering these factors, the most probable site for electrophilic attack by the nitronium ion is the C6 position, despite steric hindrance, as it is activated by the powerful ortho-directing methoxy group. A secondary product might arise from substitution at the C4 position, which is para to the methanamine group, though this is less favored due to being meta to the strong activating methoxy group. The precise product distribution would depend on the specific reaction conditions. nih.gov

| Substituent | Type | Directing Effect |

|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para |

| -CH₂NH₂ (Methanamine) | Activating | Ortho, Para |

| -Cl (Chloro) | Weakly Deactivating | Ortho, Para |

Debenzylation Processes and Applications

Debenzylation refers to the cleavage of a benzyl (B1604629) group from a heteroatom. In the context of this compound, this involves the cleavage of the C-N bond, a process known as hydrogenolysis. wikipedia.org This reaction is synthetically valuable, particularly when the benzyl group is used as a protecting group for amines.

The most common method for N-debenzylation is catalytic hydrogenolysis. wikipedia.org This process typically involves reacting the benzylamine (B48309) derivative with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst). sigmaaldrich.comsemanticscholar.org Alternatively, transfer hydrogenation can be employed, using hydrogen donors like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in place of H₂ gas. sigmaaldrich.comsemanticscholar.org

The mechanism involves the adsorption of the benzylamine and hydrogen onto the catalyst surface. The benzylic C-N bond is then reductively cleaved, yielding the debenzylated amine and toluene (B28343). The efficiency of the reaction can be influenced by substitution on the aromatic ring; however, the process is generally effective for a wide range of substrates. mdma.ch

Reactions with Isocyanates to Form Substituted Ureas

This compound reacts readily with isocyanates (R-N=C=O) to form N,N'-disubstituted ureas. This reaction is a type of nucleophilic addition where the lone pair of electrons on the primary amine nitrogen attacks the highly electrophilic carbonyl carbon of the isocyanate group. commonorganicchemistry.com This addition results in the formation of a stable urea (B33335) linkage.

The reaction is typically rapid, uncatalyzed, and proceeds with high yield at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). commonorganicchemistry.comresearchgate.net The formation of ureas is a crucial transformation in the synthesis of many pharmaceuticals, agrochemicals, and polymers. The kinetics of this reaction are often very fast, particularly for aliphatic amines like benzylamines, making it a highly efficient method for creating the urea functional group. ebrary.netumn.edu

Mechanisms of Cyclization Reactions Involving Arylmethanamines

While this compound itself is not primed for direct intramolecular cyclization, it serves as a key precursor to β-arylethylamines and their derivatives, which are central to the synthesis of isoquinoline (B145761) alkaloids through classic cyclization reactions. Two of the most important of these are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction: This reaction facilitates the synthesis of 3,4-dihydroisoquinolines from N-acylated β-arylethylamines. organic-chemistry.orgnrochemistry.com The starting material, which can be prepared by acylating the corresponding β-arylethylamine derived from this compound, is treated with a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. wikipedia.org The proposed mechanism involves the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich phenyl ring to form the cyclized product. wikipedia.orgslideshare.net The presence of electron-donating groups, such as the methoxy group on the starting material, facilitates this cyclization. nrochemistry.com

Pictet-Spengler Reaction: This reaction provides a pathway to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The reaction begins with the formation of a Schiff base, which upon protonation yields an electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic attack on the aromatic ring, similar to the Bischler-Napieralski reaction, to form a spirocyclic intermediate. jk-sci.com Subsequent rearrangement and deprotonation restore aromaticity and yield the tetrahydroisoquinoline product. The reaction proceeds under milder conditions when the aromatic ring is activated with electron-donating groups. jk-sci.com

Kinetic Studies of Key Synthetic Transformations

While specific kinetic data for reactions involving this compound are not extensively documented, studies on analogous arylmethanamine systems provide valuable insights into the reaction rates and mechanisms.

N-Acylation: The kinetics of N-acylation of benzylamines can be complex and dependent on the reaction conditions. For example, studies on azole-catalyzed amine acylation have revealed diverse kinetic regimes, with some cases exhibiting a termolecular rate law involving the acylating intermediate, the amine, and an auxiliary base. acs.org Other studies on the nucleophilic addition of benzylamines to activated olefins have shown small Hammett coefficients, suggesting an early transition state where significant charge has not yet developed. scispace.com

Debenzylation (Hydrogenolysis): Kinetic investigations into catalytic hydrogenolysis have shown varied results depending on the specific reaction sequence. For instance, in a consecutive reaction where benzonitrile (B105546) is hydrogenated to benzylamine and then hydrogenolyzed to toluene, the benzylamine hydrogenolysis step was found to obey zero-order kinetics with an activation energy of approximately 80.1 kJ/mol. acs.org

Urea Formation: The reaction between primary amines and isocyanates is known to be exceptionally fast. For reactions involving primary aliphatic amines and aromatic isocyanates, the reaction half-time has been estimated to be on the order of milliseconds (≈ 0.002 s). umn.edu The kinetics can exhibit a second-order dependence on the amine concentration, suggesting a complex mechanism that may involve amine self-association. ebrary.net

| Transformation | Reactant Type | Kinetic Order | Activation Energy (Ea) | Key Findings | Reference |

|---|---|---|---|---|---|

| N-Acylation | Benzylamines | Variable (e.g., Termolecular) | Not specified | Kinetics are highly dependent on catalyst and conditions. | acs.org |

| Debenzylation | Benzylamine | Zero-order | 80.1 kJ/mol | Refers to the hydrogenolysis step following hydrogenation. | acs.org |

| Urea Formation | Primary Aliphatic Amine + Aromatic Isocyanate | Complex (e.g., 2nd order in amine) | Not specified | Extremely rapid reaction with t₁/₂ ≈ 0.002 s. | ebrary.netumn.edu |

Computational Approaches to Reaction Mechanism Prediction

In the study of arylmethanamine chemistry, computational methods have become indispensable for predicting and understanding complex reaction mechanisms. These theoretical approaches provide insights into the energetic landscapes of reactions, allowing for the detailed examination of pathways that are often difficult or impossible to observe experimentally. By modeling the interactions between molecules at an atomic level, researchers can predict the most likely course of a reaction, identify transient species, and elucidate the role of various factors, such as catalysts, in influencing the reaction outcome.

Computational chemistry offers a powerful lens through which to view the intricate dance of atoms and electrons during a chemical transformation. Techniques such as Density Functional Theory (DFT) and ab initio methods are frequently employed to calculate the potential energy surface of a reaction. This surface maps the energy of the system as a function of the geometric arrangement of its atoms. Key features of this landscape, including energy minima corresponding to reactants, products, and intermediates, as well as saddle points representing transition states, can be located and characterized. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter that governs the rate of the reaction.

For a compound like this compound, computational models can be used to explore various potential reaction pathways, such as those involved in its synthesis or subsequent functionalization. By comparing the activation energies of different pathways, the most kinetically favorable route can be predicted. These predictions can guide experimental efforts, saving time and resources by focusing on the most promising reaction conditions.

Identification of Reaction Intermediates

A significant advantage of computational modeling is its ability to identify and characterize reaction intermediates. These are transient species that exist for only a short time during the course of a reaction and are often challenging to detect experimentally. Computational methods allow for the "capture" and study of the geometric and electronic structure of these fleeting molecules.

In the context of arylmethanamine chemistry, reactions often proceed through a series of intermediates. For example, in nucleophilic substitution reactions at the benzylic position of a molecule like this compound, a carbocation intermediate might be formed. Computational calculations can provide detailed information about the stability of such an intermediate, which is influenced by the electronic effects of the substituents on the aromatic ring—in this case, the chloro and methoxy groups.

| Intermediate Species | Structure | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Carbocation Intermediate | [C6H3(Cl)(OCH3)CH2]+ | +15.2 |

| Radical Intermediate | [C6H3(Cl)(OCH3)CH2]• | +25.8 |

| Anionic Intermediate | [C6H3(Cl)(OCH3)CH2]- | +35.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

By analyzing the calculated energies, chemists can infer which intermediates are more likely to form, and therefore which reaction pathways are more plausible. For instance, a lower relative energy for the carbocation intermediate would suggest that reactions proceeding through an SN1-type mechanism could be favorable under appropriate conditions.

Role of Catalysts in Modifying Reaction Pathways

Catalysts play a crucial role in chemical synthesis by providing an alternative reaction pathway with a lower activation energy, thereby increasing the rate of the reaction without being consumed in the process. Computational chemistry is a powerful tool for understanding how catalysts function at a molecular level.

In the synthesis or modification of arylmethanamines, various catalysts, including transition metals and enzymes, can be employed. Computational models can be used to investigate the interaction of a catalyst with the substrate, such as this compound. These models can reveal how the catalyst activates the substrate, stabilizes transition states, and facilitates the formation of the desired product.

The following table presents a hypothetical comparison of the activation energies for a key reaction step in the presence and absence of a catalyst, as determined by computational analysis.

| Reaction Step | Catalyst | Activation Energy (kcal/mol) |

| C-N Bond Formation | None | 35.4 |

| C-N Bond Formation | Palladium(0) Complex | 18.2 |

| C-N Bond Formation | Copper(I) Iodide | 22.5 |

| C-N Bond Formation | Nickel(0) Complex | 20.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The significant reduction in the activation energy in the presence of the palladium catalyst, as shown in the hypothetical data, would strongly suggest its efficacy in promoting the reaction. Such computational insights are invaluable for the rational design of new and improved catalytic systems for the synthesis of complex molecules like this compound.

Structure Reactivity Relationships and Advanced Derivatization Chemistry of the 2 Chloro 3 Methoxyphenyl Methanamine Scaffold

Influence of Halogen and Methoxy (B1213986) Substituents on Amine Reactivity and Selectivity

The reactivity and selectivity of the amine group in (2-Chloro-3-methoxyphenyl)methanamine are significantly modulated by the electronic and steric effects of the ortho-chloro and meta-methoxy substituents on the aromatic ring.

Electronic Effects:

Inductive Effect: The chlorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring and, consequently, on the benzylic carbon and the nitrogen atom of the amine group. A study on chloro-substituted benzylamines showed that an ortho-chloro substituent increases the hydrogen-donating ability of the amine, which can be attributed to this inductive withdrawal of electrons. scirp.orgresearchgate.net

Mesomeric Effect: The methoxy group at the meta position has a dual electronic influence. It exerts a weak electron-withdrawing inductive effect (-I) and a stronger electron-donating mesomeric effect (+M). However, due to its meta position, the resonance effect of the methoxy group does not directly influence the benzylic carbon. The interplay of these electronic effects modulates the basicity and nucleophilicity of the amine. Generally, electron-withdrawing groups decrease the basicity of the amine by reducing the electron density on the nitrogen atom.

Steric Effects:

The ortho-chloro substituent introduces significant steric hindrance around the aminomethyl group. This steric bulk can influence the accessibility of the amine's lone pair of electrons to incoming electrophiles, thereby affecting the rates of reaction and potentially inducing selectivity in derivatization reactions. For instance, in reactions where the transition state is sensitive to steric crowding, the ortho-chloro group can direct the reaction pathway. rsc.org

The combined electronic and steric effects of the chloro and methoxy substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Amine Reactivity |

| Chlorine | Ortho | Strong -I | High | Decreases basicity, influences selectivity |

| Methoxy | Meta | Weak -I, Strong +M | Moderate | Modulates overall electron density of the ring |

Synthetic Strategies for Aromatic Ring Modification in Halogenated and Methoxylated Methanamines

Modification of the aromatic ring of this compound offers a pathway to a diverse range of derivatives with tailored properties. Several synthetic strategies can be employed for this purpose, including electrophilic and nucleophilic aromatic substitution, as well as modern cross-coupling reactions.

Electrophilic Aromatic Substitution:

The directing effects of the existing chloro and methoxy substituents govern the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The positions available for substitution are C4, C5, and C6. The interplay between the activating effect of the methoxy group and the deactivating effect of the chloro group, along with steric considerations, will determine the final substitution pattern.

Nucleophilic Aromatic Substitution (SNAr):

While less common for simple aryl halides, nucleophilic aromatic substitution can be facilitated by the presence of strong electron-withdrawing groups ortho or para to a leaving group. libretexts.orgnih.govlibretexts.org In the this compound scaffold, the existing substituents are not strongly activating for SNAr. However, further derivatization of the ring with potent electron-withdrawing groups could enable such transformations.

Directed Ortho-Metalation (DoM):

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. researchgate.net The aminomethyl group or a suitably protected derivative can act as a directed metalation group (DMG), directing a strong base like an organolithium reagent to deprotonate the ortho position. In the case of this compound, the most likely position for lithiation would be C6, ortho to the chloro group, due to the combined directing influence of the chloro and the (protected) aminomethyl groups. Subsequent reaction with an electrophile introduces a new substituent at this position.

Cross-Coupling Reactions:

The chloro substituent on the aromatic ring can serve as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex derivatives. organic-chemistry.org

A summary of potential aromatic ring modification strategies is provided in the table below.

| Reaction Type | Reagents | Potential Position of Functionalization |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | C4, C5, C6 |

| Directed Ortho-Metalation | Organolithium reagent, then Electrophile | C6 |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C2 (replacing Cl) |

| Heck Coupling | Alkene, Pd catalyst, Base | C2 (replacing Cl) |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C2 (replacing Cl) |

Stereoselective Derivatization of Arylmethanamines

The synthesis of enantiomerically pure chiral amines is of great importance in the pharmaceutical industry. nih.gov Stereoselective derivatization of the methanamine group in the this compound scaffold can be achieved through several methods.

Use of Chiral Auxiliaries:

A common strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the amine. wikipedia.orgresearchgate.netnumberanalytics.com The chiral auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be removed to yield the enantiomerically enriched product. For example, reaction of this compound with a chiral carbonyl compound can form a chiral imine, which can then be reduced diastereoselectively. Hydrolysis of the resulting amine would yield the chiral primary amine. Evans' oxazolidinones and pseudoephedrine are examples of effective chiral auxiliaries. harvard.edunih.gov

Asymmetric Catalysis:

Transition metal-catalyzed asymmetric reactions provide an efficient route to chiral amines. mdpi.com For instance, the asymmetric hydroarylation of N-acyl enamines catalyzed by a nickel-chiral bis-imidazoline system can produce a range of enantioenriched benzylamines. nih.gov Similarly, asymmetric Petasis reactions, which involve the condensation of boronic acids with amines and aldehydes, can be catalyzed by chiral biphenols to afford chiral α-amino acids. nih.gov

Enzymatic Resolution:

Enzymatic resolution is another powerful technique for obtaining enantiomerically pure amines. Lipases are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.

A comparison of these stereoselective methods is presented below.

| Method | Description | Advantages | Disadvantages |

| Chiral Auxiliaries | Temporary attachment of a chiral group to direct stereoselectivity. wikipedia.orgresearchgate.netnumberanalytics.com | High diastereoselectivities, well-established methods. harvard.edunih.gov | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. mdpi.com | High enantiomeric excesses, atom-economical. nih.gov | Catalyst development can be challenging and expensive. |

| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme. | High enantioselectivity, mild reaction conditions. | Limited to 50% theoretical yield for the desired enantiomer. |

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and conformational preferences of this compound are crucial for its interaction with biological targets and for understanding its reactivity.

The key conformational flexibility in this molecule arises from the rotation around the Caryl-Cbenzylic and Cbenzylic-N bonds. Studies on benzylamine (B48309) have shown the presence of two stable conformers: an anti conformer and a gauche conformer, arising from different torsional angles of the amine group relative to the phenyl ring. colostate.edu

For this compound, the presence of the ortho-chloro substituent will significantly influence the rotational barrier around the Caryl-Cbenzylic bond. Steric repulsion between the chloro group and the aminomethyl group will likely lead to a preferred conformation where the aminomethyl group is oriented away from the chloro substituent. This restricted rotation can give rise to atropisomerism if the barrier to rotation is sufficiently high, although this is less common for simple benzylamines.

Computational modeling and spectroscopic techniques such as NMR can be used to determine the preferred conformations and the energy barriers between them. Understanding these conformational preferences is essential for designing derivatives with specific spatial arrangements of functional groups.

Computational Chemistry and Theoretical Modeling of 2 Chloro 3 Methoxyphenyl Methanamine and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods provide a robust framework for calculating the electronic structure of many-atom systems with a favorable balance between computational cost and accuracy. nanobioletters.comijrte.org These calculations are instrumental in elucidating the geometry, bonding, and reactivity of (2-Chloro-3-methoxyphenyl)methanamine.

The electronic character of this compound is dictated by the interplay of its substituents on the benzene (B151609) ring. The chlorine atom at the C2 position acts as an electron-withdrawing group through induction, while the methoxy (B1213986) group at the C3 position is an electron-donating group through resonance. DFT calculations can precisely map this electronic landscape.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nanobioletters.com In this compound, negative potential (red/yellow) would be expected around the nitrogen atom of the amine group and the oxygen of the methoxy group, indicating their nucleophilic character. Positive potential (blue) would be concentrated around the amine hydrogens.

Natural Bond Orbital (NBO) analysis can further quantify charge delocalization and hyperconjugative interactions within the molecule, providing a detailed picture of bonding. ijrte.org

Table 1: Calculated Electronic Properties of Substituted Benzylamine (B48309) Analogues Note: This table presents typical data obtained from DFT (B3LYP/6-31G) calculations for illustrative purposes.*

| Property | (2-Methoxy-phenyl)methanamine | (3-Methoxy-phenyl)methanamine | (2-Chloro-phenyl)methanamine |

|---|---|---|---|

| HOMO Energy (eV) | -5.89 | -6.02 | -6.25 |

| LUMO Energy (eV) | -0.45 | -0.38 | -0.71 |

| HOMO-LUMO Gap (eV) | 5.44 | 5.64 | 5.54 |

| Dipole Moment (Debye) | 1.85 | 1.62 | 2.10 |

This compound possesses conformational flexibility due to the rotation around several single bonds, primarily the C(ring)-C(methylene) bond and the C(ring)-O(methoxy) bond. Conformational analysis using DFT is performed to identify the most stable three-dimensional arrangements (conformers) and the energy barriers for interconversion. ufms.br

The process involves a potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles. This scan reveals energy minima, corresponding to stable conformers, and transition states, corresponding to the energy barriers. For this compound, the orientation of the aminomethyl group relative to the ring substituents is critical. Steric hindrance between the amine group and the adjacent chloro and methoxy groups, as well as potential intramolecular hydrogen bonding, will determine the preferred conformations. The s-cis and s-trans configurations relative to the carbonyl and double bond are often the most stable conformations in similar molecules. ufms.br

Table 2: Relative Energies of Hypothetical Conformers of this compound Note: Energies are relative to the most stable conformer (Conformer 1). Data is illustrative of results from conformational analysis.

| Conformer | Dihedral Angle (Cl-C2-C1-CH2) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 | 60° | 0.00 | 65.1 |

| 2 | 180° | 0.85 | 21.5 |

| 3 | -60° | 1.50 | 13.4 |

Molecular Dynamics Simulations for Structural Insights

For this compound, an MD simulation could reveal:

Structural Flexibility: By tracking the root-mean-square deviation (RMSD) of the molecule's backbone from its initial structure, one can assess its rigidity or flexibility. Stable conformational behavior is indicated by RMSD fluctuations that are consistently low. mdpi.com

Solvent Interactions: The simulation can map the distribution of solvent molecules around the solute, identifying key hydrogen bonding sites. The amine group and methoxy oxygen of this compound would be expected to form hydrogen bonds with protic solvents.

Conformational Transitions: Over longer simulation times (nanoseconds to microseconds), it is possible to observe transitions between different stable conformations, providing a more complete picture of the molecule's conformational landscape than static energy calculations alone.

MD simulations are particularly valuable for studying how analogues of this compound might interact with larger biological molecules, revealing stable binding modes and key intermolecular interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties and Synthetic Efficiency

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with a specific property, such as chemical reactivity or efficiency in a synthetic reaction. nih.govresearchgate.net By building a mathematical model based on a training set of known molecules, QSAR can predict the properties of new, untested compounds.

Hologram QSAR (HQSAR) is a 2D-QSAR technique that does not require molecular alignment, making it rapid and suitable for large datasets. semanticscholar.org The method works by generating "molecular holograms," which are specialized fingerprints that encode the counts of all possible molecular fragments (linear, branched, and overlapping) within a structure. nih.govsemanticscholar.org

The process involves:

Fragment Generation: Each molecule in the dataset is broken down into a unique set of substructural fragments.

Hashing: These fragments are "hashed" into a fixed-length array (the hologram), where each bin corresponds to one or more fragments. The value in each bin is the count of the fragments that hash to it.

Model Building: Partial Least Squares (PLS) analysis is used to build a statistical model correlating the hologram bin values (descriptors) with the experimental property of interest.

The resulting HQSAR model can be visualized to show which atomic fragments contribute positively or negatively to the property being modeled, providing valuable insights for designing new molecules with enhanced characteristics. youtube.com

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that provides a more detailed, three-dimensional understanding of structure-property relationships. nih.gov Unlike HQSAR, CoMFA requires the structural alignment of all molecules in the dataset based on a common scaffold or a presumed bioactive conformation. researchgate.netnih.gov

The CoMFA procedure includes:

Molecular Alignment: Molecules in the training set are superimposed in 3D space. This is a critical step that heavily influences the quality of the final model.

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom (e.g., an sp³ carbon with a +1 charge). nih.gov

PLS Analysis: The calculated field values serve as the independent variables in a PLS analysis to generate a correlation with the dependent variable (the target property).

The results are often displayed as 3D contour maps. These maps highlight regions in space where, for example, bulky groups (steric field) or positively charged groups (electrostatic field) would increase or decrease the desired property. For a series of this compound analogues, CoMFA could identify key positions on the aromatic ring or amine substituent where modifications would most effectively tune its chemical properties or synthetic accessibility. The predictive power of a CoMFA model is often assessed by its cross-validated correlation coefficient (q²) and non-cross-validated correlation coefficient (r²). nih.gov

Table 3: Typical Statistical Results from a CoMFA Study Note: This table shows representative validation metrics for a 3D-QSAR model.

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.68 | Indicates the internal predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.91 | Measures the goodness of fit for the training set. |

| Optimal Components | 5 | The number of latent variables used in the PLS model. |

| Steric Field Contribution (%) | 58% | The percentage of variance explained by the steric field. |

| Electrostatic Field Contribution (%) | 42% | The percentage of variance explained by the electrostatic field. |

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique used to establish a correlation between the structural properties of molecules and their biological activities. mdpi.com This method evaluates molecular similarity indices by placing molecules in a 3D grid and calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields using a Gaussian function. mdpi.comnih.gov The resulting data can guide the modification of molecular structures to enhance interactions with a biological target. mdpi.com

While a specific CoMSIA study for this compound is not available in the current literature, the methodology can be described in the context of its analogues. A hypothetical CoMSIA model would involve aligning a series of structurally similar substituted benzylamines based on a common pharmacophore. mdpi.com The analysis would then generate contour maps that highlight regions where specific physicochemical properties are favorable or unfavorable for the desired biological activity. nih.gov

For instance, green contours might indicate regions where bulky steric groups increase activity, while yellow contours could signify areas where such groups are detrimental. researchgate.net Similarly, blue and red contours often represent areas where electropositive and electronegative groups, respectively, are favored. researchgate.net Yellow and grey contours can denote regions where hydrophobic properties are favored or disfavored. researchgate.net These visual guides are invaluable for designing new compounds with potentially improved potency. nih.govnih.gov

Table 1: Hypothetical CoMSIA Field Contributions for a Series of Benzylamine Analogues

This table is illustrative and demonstrates the type of data generated in a CoMSIA study. The values are not based on experimental results for this compound.

| Compound Analogue | Steric Contribution (%) | Electrostatic Contribution (%) | Hydrophobic Contribution (%) | H-Bond Donor Contribution (%) | H-Bond Acceptor Contribution (%) |

| Analogue 1 (Lead) | 25 | 30 | 20 | 15 | 10 |

| Analogue 2 (+/-) | 28 | 25 | 22 | 13 | 12 |

| Analogue 3 (++) | 22 | 35 | 18 | 15 | 10 |

| Analogue 4 (---) | 35 | 15 | 25 | 10 | 15 |

Theoretical Analysis of Chemical Interactions

The chemical structure of this compound—featuring an aromatic ring, a chlorine atom, a methoxy group, and a primary amine—allows for a variety of noncovalent interactions that are crucial in molecular recognition and binding processes. researchgate.net Theoretical analysis can predict and characterize these interactions.

Hydrogen Bonding: The primary amine group (-CH₂NH₂) is a potent hydrogen bond donor, capable of interacting with electronegative atoms like oxygen or nitrogen on a target receptor. The oxygen of the methoxy group (-OCH₃) can act as a hydrogen bond acceptor.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a directional noncovalent interaction where the halogen acts as an electrophilic species. nih.gov Computational studies on halogen-benzene complexes show that chlorine can form stable complexes with π-systems. nih.govresearchgate.net This interaction is increasingly recognized as important in drug design. nih.gov

π-Interactions: The benzene ring can engage in various π-interactions, including π-stacking with other aromatic rings and cation-π interactions with positively charged groups. acs.org Substituents on the ring modulate these interactions. The electron-withdrawing chlorine and electron-donating methoxy group influence the quadrupole moment of the aromatic ring, affecting its interaction potential.

Computational methods like Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) can be used to calculate the energies and geometries of these interactions, providing a detailed understanding of the molecule's binding profile. acs.orgresearchgate.net

Predictive Modeling for Novel Synthetic Routes and Transformations

Machine learning models, often based on deep neural networks, can predict the most likely reactants for a given product (a one-step retrosynthesis prediction). acs.orgrsc.org These models are trained on large datasets of known reactions, learning the underlying patterns of chemical transformations. acs.orgacs.org By recursively applying these predictions, a complete synthetic tree can be generated, offering multiple potential routes. acs.org

Role of 2 Chloro 3 Methoxyphenyl Methanamine As a Core Building Block in Sophisticated Organic Synthesis

Applications in Multi-Step Synthetic Sequences

In the realm of complex organic synthesis, the construction of target molecules often requires a series of sequential reactions known as a multi-step synthesis. syrris.jplibretexts.org The efficiency of such a sequence is highly dependent on the strategic choice of starting materials and intermediates. (2-Chloro-3-methoxyphenyl)methanamine is an exemplary building block for these sequences due to its inherent functionality.

The primary benzylic amine is a key functional group that can undergo a vast number of chemical transformations. It can be acylated to form amides, alkylated to secondary or tertiary amines, or used in condensation reactions to form imines. Each of these transformations introduces new functionalities and allows for the extension of the carbon skeleton. Furthermore, the amine can act as a directing group in certain reactions, influencing the regioselectivity of subsequent transformations on the aromatic ring. researchgate.netresearchgate.net

The chloro and methoxy (B1213986) substituents on the aromatic ring are not merely passive spectators. The methoxy group is an electron-donating group that can activate the ring towards electrophilic aromatic substitution, while the chloro group is an electron-withdrawing group. Their combined electronic effects and steric hindrance guide the position of further substitutions. This predictable control over regiochemistry is crucial in multi-step syntheses where precise control over the molecular architecture is paramount. The ability to link individual reactions into multi-step sequences allows for a rapid route to more complex products by combining multiple synthetic steps into a continuous operation. syrris.jp

Table 1: Potential Sequential Reactions Utilizing the Arylmethanamine Scaffold This table illustrates hypothetical sequential modifications that can be performed on a core structure like this compound to build molecular complexity.

| Step | Reaction Type | Reagent Example | Intermediate/Product Functional Group |

| 1 | N-Acylation | Acetyl Chloride | Amide |

| 2 | Aromatic Nitration | HNO₃/H₂SO₄ | Nitro-substituted Amide |

| 3 | Nitro Group Reduction | H₂, Pd/C | Amino-substituted Amide |

| 4 | Amide Reduction | LiAlH₄ | Secondary Amine |

Precursor in Heterocyclic Compound Synthesis (e.g., Isoquinolines via Pomeranz–Fritsch Reaction Modifications)

Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in medicinal chemistry. The isoquinoline (B145761) core, for instance, is a structural motif found in numerous alkaloids and pharmacologically active compounds. quimicaorganica.org Several synthetic methods have been developed to construct this important scaffold, with many utilizing benzylamines as key precursors. researchgate.netorganic-chemistry.org

One of the classic methods for isoquinoline synthesis is the Pomeranz–Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.com A significant improvement to this method, known as the Schlittler-Müller modification, allows for the synthesis of C1-substituted isoquinolines by condensing a substituted benzylamine (B48309) with glyoxal hemiacetal. thermofisher.com

In this context, this compound is an ideal starting material. The reaction sequence would begin with the condensation of the primary amine with an acetal of glyoxal to form an N-benzylaminoacetal intermediate. Subsequent treatment with a strong acid, such as sulfuric acid or polyphosphoric acid, would induce cyclization onto the electron-rich aromatic ring, followed by elimination and aromatization to furnish the final substituted isoquinoline. The substitution pattern of the resulting isoquinoline—a chloro group at position 8 and a methoxy group at position 7—is directly determined by the structure of the starting benzylamine.

Table 2: Proposed Synthesis of a Substituted Isoquinoline via Modified Pomeranz–Fritsch Reaction

| Reactant | Reagent(s) | Key Intermediate | Final Product |

| This compound | 1. Glyoxal hemiacetal2. H₂SO₄ (catalyst) | N-[(2-Chloro-3-methoxyphenyl)methyl]aminoacetal | 8-Chloro-7-methoxyisoquinoline |

This approach provides a direct and modular route to highly functionalized isoquinolines that would be difficult to access through other synthetic strategies.

Development of Chemically Diverse Compound Libraries Based on the Arylmethanamine Motif

In modern drug discovery, the screening of large collections of small molecules, known as compound libraries, against biological targets is a primary method for identifying new therapeutic leads. The success of these screening campaigns relies heavily on the chemical diversity of the library. Building blocks that allow for the rapid and efficient generation of numerous analogues are therefore highly sought after.

The arylmethanamine motif, exemplified by this compound, serves as an excellent scaffold for the construction of such diverse compound libraries. A common strategy in library synthesis is to start with a core structure and systematically introduce a variety of building blocks at its reactive sites.

Starting with this compound, a library of amides can be readily generated by reacting it with a diverse set of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). Similarly, a library of secondary amines can be produced through reductive amination with a collection of different aldehydes and ketones. Furthermore, by utilizing a collection of differently substituted arylmethanamines, the diversity of the library can be expanded even further, exploring the effect of various substituents on the aromatic ring. This systematic approach allows for the efficient exploration of the chemical space around the arylmethanamine core, increasing the probability of discovering compounds with desired biological activities.

Table 3: Illustrative Diversity Points for a Compound Library Based on the Arylmethanamine Motif

| Scaffold Core | R¹ Variation (via Acylation) | R² Variation (via Reductive Amination) | Aryl Ring Substituent (X, Y) Variation |

| Arylmethanamine | Acetyl | Benzyl (B1604629) | 2-Cl, 3-OCH₃ |

| Arylmethanamine | Benzoyl | Cyclohexylmethyl | 4-F |

| Arylmethanamine | Isobutyryl | 2-Phenylethyl | 3,4-di-OCH₃ |

| Arylmethanamine | Thiophene-2-carbonyl | Butyl | 4-CF₃ |

Q & A

Q. What are the recommended synthetic routes for (2-Chloro-3-methoxyphenyl)methanamine, and how can purity be optimized?

Methodological Answer: A common synthesis involves multi-step reactions starting with halogenated precursors. For example, a brominated analog may undergo nucleophilic substitution with methoxy groups, followed by reductive amination (e.g., using sodium cyanoborohydride). Critical steps include:

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates.

- Yield Optimization: Adjusting reaction time and temperature (e.g., 12–24 hours at 60–80°C under inert atmosphere).

- Purity Validation: Confirm via HPLC (>98% purity) and NMR to detect residual solvents or byproducts .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | NaBH₃CN, MeOH, 60°C | Reductive amination |

| 2 | Silica gel chromatography | Purification |

| 3 | HPLC (C18 column) | Purity assessment |

Q. How should researchers characterize this compound structurally?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) and DEPT-135 for carbon hybridization.

- IR Spectroscopy: Identify amine (-NH₂, ~3300 cm⁻¹) and methoxy (-OCH₃, ~1250 cm⁻¹) stretches.

- Crystallography:

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE Requirements:

- Nitrile gloves (tested for chemical permeation).

- Flame-retardant lab coats and safety goggles.

- Storage: Refrigerate (2–8°C) in airtight containers to prevent moisture absorption .

- Spill Management: Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can experimental design address contradictory reactivity data in halogenated methoxyphenyl derivatives?

Methodological Answer: Contradictions (e.g., unexpected substitution patterns) may arise from steric hindrance or electronic effects. Mitigation strategies include:

Q. Table 2: Common Data Contradictions and Resolutions

| Issue | Resolution Method |

|---|---|

| Discrepant NMR vs. X-ray data | Cross-validate with mass spectrometry |

| Unexpected regioselectivity | Steric/electronic analysis via Mulliken charges |

Q. What methodologies resolve discrepancies between computational predictions and experimental results in hydrogen-bonding networks?

Methodological Answer:

Q. How can ecological impact assessments be conducted for understudied aryl methanamines?

Methodological Answer:

Q. What advanced techniques validate the stability of this compound under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (H₂O₂ 3%) conditions at 40°C.

- Stability-Indicating HPLC: Develop a gradient method (C18 column, 0.1% TFA in water/acetonitrile) to track degradation products.

- Arrhenius Analysis: Predict shelf life by extrapolating degradation rates at elevated temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.